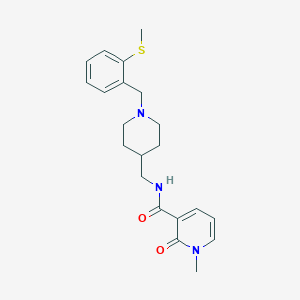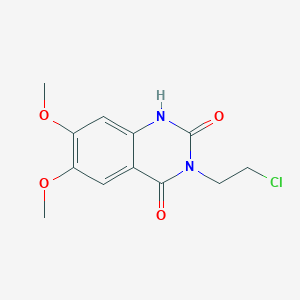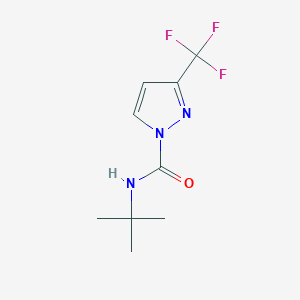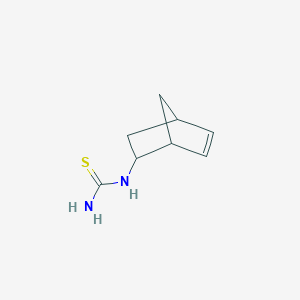![molecular formula C17H16N6O4S B3011505 N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428375-66-9](/img/structure/B3011505.png)
N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of sulfadiazine . It is synthesized through a series of reactions involving sulfadiazine and other reagents . The compound is part of a larger family of pyrazole derivatives .
Synthesis Analysis
The synthesis of this compound involves the conversion of sulfadiazine into 2-chloro-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide [A] through the reaction of sulfadiazine with chloroacetyl chloride in the presence of diethylamine in dimethylformamide as solvent . Then, the hydrazine derivative of sulfadiazine 2-hydrazinyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide [B] is prepared through the interaction of compound [A] with hydrazine in dimethylformamide as solvent .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazole ring, a sulfamoyl group, and a pyrimidin-2-yl group . The compound is characterized by C.H.N.S analysis, FT-IR, and 1H-MNR spectroscopy .
Chemical Reactions Analysis
The compound is involved in a series of chemical reactions during its synthesis. These include the reaction of sulfadiazine with chloroacetyl chloride, the interaction of the resulting compound with hydrazine, and subsequent reactions with chalcones .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied by their melting points, and characterized by C.H.N.S analysis, FT-IR and 1H-MNR spectroscopy .
Wissenschaftliche Forschungsanwendungen
Insecticidal Agents : Research has shown that certain sulfonamide thiazole derivatives, which are structurally related to the chemical compound , exhibit potential as insecticidal agents. These compounds, synthesized from cyanoacetanilide precursors, demonstrated significant toxic effects against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).
Antimicrobial Agents : Studies have also reported on the synthesis of new heterocyclic compounds containing a sulfamoyl moiety, which is a key structural component of the compound . These compounds have shown potential as antimicrobial agents, with some demonstrating moderate to high antibacterial activity (Darwish, 2014).
Anticancer Activity : Certain derivatives of pyrazolo[3,4-d]pyrimidin-4-one, related to the compound, have been synthesized and tested for antitumor activity. These compounds revealed notable anticancer properties, particularly against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Pharmacological Activities : Research into the synthesis of new heterocyclic compounds, including those with a sulfamoyl moiety, aims to explore their pharmacological activities. This research is foundational for future investigations into the therapeutic potential of these compounds (Zaki et al., 2017).
Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown potential in these areas, contributing to our understanding of their therapeutic applications (Rahmouni et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4S/c24-15(14-11-20-23-9-2-10-27-16(14)23)21-12-3-5-13(6-4-12)28(25,26)22-17-18-7-1-8-19-17/h1,3-8,11H,2,9-10H2,(H,21,24)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXPSJVHYBGHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011423.png)
![[5-Amino-1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]-piperidin-4-ylmethanone](/img/structure/B3011424.png)

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011427.png)
![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B3011428.png)
![Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B3011429.png)


![N-{5-[(E)-2-(5-{[(4-chlorophenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B3011434.png)

![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B3011441.png)
![1,3-Benzodioxol-5-yl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylmethanol](/img/structure/B3011442.png)
![4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3011443.png)
